7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine
Description
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Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-[7-methyl-4-[4-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O/c1-14-6-11-18-20(29-17-9-7-16(8-10-17)23(24,25)26)19(13-27-21(18)28-14)22(31)30-12-4-3-5-15(30)2/h6-11,13,15H,3-5,12H2,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBOMKGTBACGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(F)(F)F)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine is a synthetic compound with potential therapeutic applications. Its unique molecular structure suggests various biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, supported by relevant data and research findings.
- Molecular Formula : C23H23F3N4O
- Molecular Weight : 428.459 g/mol
- Purity : Typically 95% .
The compound is believed to exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymes : The presence of the piperidine moiety suggests potential interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The naphthyridine structure may allow for binding to various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds similar to 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine exhibit significant anticancer activity. For instance:
- In vitro Studies : Research has shown that these compounds can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest.
- Mechanistic Insights : The compound may interfere with the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .
Metabolic Effects
There is emerging evidence supporting the role of this compound in metabolic disorders:
- DPP-4 Inhibition : Similar compounds have been studied for their ability to inhibit dipeptidyl peptidase IV (DPP-4), leading to improved insulin secretion and glucose homeostasis. This suggests a potential application in Type 2 diabetes management .
Case Studies
Several case studies have documented the effects of similar compounds on various biological systems:
- Cancer Cell Lines : A study demonstrated that a compound with structural similarities significantly reduced viability in breast cancer cell lines by promoting apoptosis .
- Diabetes Models : In animal models, DPP-4 inhibitors showed a reduction in blood glucose levels and improvements in insulin sensitivity, indicating potential therapeutic benefits for Type 2 diabetes .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C23H23F3N4O |
| Molecular Weight | 428.459 g/mol |
| Purity | 95% |
| Anticancer Activity | Induces apoptosis |
| DPP-4 Inhibition | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
